molecular formula C17H20N2O2 B4943338 2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE

2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE

Cat. No.: B4943338
M. Wt: 284.35 g/mol
InChI Key: XHGSOJCBPZVABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE is an organic compound that features a butanamide backbone substituted with a 2-methylphenoxy group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE typically involves the reaction of 2-methylphenol with butanoyl chloride to form 2-(2-methylphenoxy)butanamide. This intermediate is then reacted with pyridin-2-ylmethylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methyl group on the phenoxy ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]ETHANAMIDE: Similar structure but with an ethanamide backbone.

    2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]PROPIONAMIDE: Similar structure but with a propionamide backbone.

Uniqueness

2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanamide backbone provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-15(21-16-10-5-4-8-13(16)2)17(20)19-12-14-9-6-7-11-18-14/h4-11,15H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGSOJCBPZVABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.